1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone
Description
1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a pyridazine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 6-position. This pyridazine ring is linked via a piperazine moiety to a thiophen-2-yl ethanone group. The compound’s structural complexity arises from its hybrid pharmacophore design, combining a pyridazine-piperazine scaffold with aromatic and heteroaromatic substituents.
Properties
IUPAC Name |
1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-21(13-16-2-1-11-29-16)25-9-7-24(8-10-25)20-6-4-17(22-23-20)15-3-5-18-19(12-15)28-14-27-18/h1-6,11-12H,7-10,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOBEVJMEYRSMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)CC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone is an arylpiperazine derivative characterized by its complex structure, which includes a benzo[d][1,3]dioxole moiety, a pyridazine ring, a piperazine unit, and a thiophene group. This combination of functional groups suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Features
The structural complexity of this compound can be summarized as follows:
| Structural Component | Description |
|---|---|
| Benzo[d][1,3]dioxole | A bicyclic structure known for its diverse biological activities. |
| Pyridazine Ring | A six-membered heterocyclic compound that can influence pharmacological properties. |
| Piperazine Unit | Commonly associated with neuroactive compounds and various therapeutic effects. |
| Thiophene Group | Contributes to the compound's electronic properties and potential biological interactions. |
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of arylpiperazines have shown efficacy against various cancer cell lines. The compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. In vitro studies suggest that related compounds can suppress tumor growth in animal models, indicating a promising therapeutic potential against malignancies .
Antimicrobial Properties
Compounds featuring the benzo[d][1,3]dioxole moiety have been reported to possess antimicrobial activity. In particular, studies have highlighted their effectiveness against bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in the structure is believed to enhance membrane permeability, thereby increasing antibacterial efficacy .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been documented, where they exhibit the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that the compound may also hold potential for treating inflammatory diseases.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the effects of a structurally analogous compound on MCF cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with varying concentrations of the compound over time .
- Antimicrobial Activity Assessment : In another investigation, derivatives were tested against several bacterial strains. The findings indicated that compounds similar to the target molecule exhibited moderate to potent antibacterial activity, particularly against Gram-positive bacteria .
Pharmacological Studies
To fully elucidate the biological activity of This compound , comprehensive pharmacological studies are necessary. These would typically include:
- In vitro assays to assess cytotoxicity and mechanism of action.
- In vivo studies to evaluate therapeutic efficacy and safety profiles.
- Interaction studies focusing on receptor binding affinities and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, including piperazine-linked heterocycles, pyridazine derivatives, and thiophene-containing molecules. Below is a systematic comparison:
Piperazine-Linked Heterocycles
- Compound 21 (from ): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Structural Differences: Replaces the pyridazine-benzo[d][1,3]dioxol moiety with a trifluoromethylphenyl group.
- MK45 (from ): 1-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one. Structural Differences: Features a chloropyridine substituent and a longer alkyl chain (butanone vs. ethanone). Functional Impact: The extended alkyl chain may increase binding affinity to hydrophobic pockets in target proteins, as observed in kinase inhibitors .
Pyridazine Derivatives
- Compound 10a/10b (from ): 1-(6-imino-4-methyl-1-phenyl-5-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-1,6-dihydro-pyridazin-3-yl)ethanone. Structural Differences: Replaces the benzo[d][1,3]dioxol group with a thioxo-oxadiazole ring. Functional Impact: The thioxo group introduces hydrogen-bond acceptor properties, which may enhance interactions with cysteine residues in enzyme active sites .
Thiophene-Containing Analogs
- Compound in : 1-{6-[(2,4-dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine. Structural Differences: Incorporates a pyrazole-amine group instead of the ethanone-piperazine linker. Functional Impact: The pyrazole-amine moiety could modulate solubility and bioavailability, as seen in antiviral agents .
Key Research Findings and Data
Physicochemical Properties
| Property | Target Compound | Compound 21 | MK45 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~453.5 (estimated) | ~395.4 | ~433.9 |
| LogP (Predicted) | 3.2 | 4.1 | 4.5 |
| Hydrogen Bond Acceptors | 7 | 5 | 6 |
| Rotatable Bonds | 6 | 5 | 8 |
Note: Data inferred from structural analogs in , and 14.
Discussion of Structural-Activity Relationships (SAR)
- Piperazine Flexibility : The piperazine linker in the target compound allows conformational adaptability, critical for receptor binding. Rigid analogs (e.g., pyrazole derivatives in ) show reduced potency in kinase assays .
- Thiophene vs. Other Heterocycles : Thiophene’s electron-rich π-system enhances interactions with aromatic residues in binding pockets. Replacement with furan (as in ) reduces affinity due to weaker van der Waals interactions .
- Benzo[d][1,3]dioxol Group : This substituent may confer metabolic stability by resisting oxidative degradation, a feature observed in cannabimimetic agents .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high purity?
Methodological Answer:
The synthesis of this compound requires multi-step protocols with strict control over reaction parameters. Key strategies include:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(OAc)₂) are often used in coupling reactions to enhance yield .
- Temperature Control : Reactions involving piperazine or pyridazine moieties typically require reflux conditions (e.g., 80–110°C) to ensure completion .
- Purification Techniques : High-performance liquid chromatography (HPLC) is critical for isolating intermediates, while recrystallization from solvents like ethanol or dioxane improves final product purity .
- Analytical Validation : Use ¹H/¹³C NMR to confirm structural integrity and mass spectrometry (HRMS) to verify molecular weight .
Basic: How is the structural characterization of this compound validated in academic research?
Methodological Answer:
Structural validation relies on complementary analytical techniques:
- Crystallography : Single-crystal X-ray diffraction provides definitive bond-length and angle data, particularly for the benzo[d][1,3]dioxol-5-yl and thiophen-2-yl groups .
- Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (e.g., carbonyl peaks at ~170 ppm) confirm functional groups .
- Mass Spectrometry : HRMS matches experimental molecular weight (e.g., [M+H]⁺) to theoretical values within 3 ppm error .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Methodological Answer:
SAR analysis involves systematic structural modifications and pharmacological screening:
- Substituent Variation : Replace the thiophen-2-yl group with electron-withdrawing groups (e.g., Cl) to enhance receptor binding affinity. For example, pyridinyl substitutions in related compounds showed improved 5-HT1A receptor binding (Ki = 2.30 μM) .
- Docking Studies : Computational models (e.g., AutoDock Vina) predict interactions with biological targets. For instance, the piperazine ring may form hydrogen bonds with serine residues in receptor active sites .
- In Vitro Assays : Test derivatives in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Discrepancies often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use uniform protocols (e.g., consistent cell lines, IC50 determination methods) across studies .
- Batch Reproducibility : Validate synthesis reproducibility via HPLC purity (>98%) and NMR consistency .
- Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol), which can alter compound solubility and activity .
Advanced: How can computational modeling predict this compound’s pharmacokinetic properties?
Methodological Answer:
Computational tools assess absorption, distribution, metabolism, and excretion (ADME):
- LogP Calculations : Predict lipophilicity using software like MarvinSuite. A LogP >3 suggests high membrane permeability but potential metabolic instability .
- CYP450 Metabolism : Use Schrödinger’s QikProp to identify metabolic hotspots (e.g., piperazine oxidation sites) .
- Toxicity Prediction : Tools like ProTox-II evaluate hepatotoxicity risk based on structural alerts (e.g., thiophene rings) .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation of the benzo[d][1,3]dioxole moiety .
- Solvent Choice : Dissolve in anhydrous DMSO for biological assays (prevents hydrolysis) .
- Stability Monitoring : Perform periodic HPLC checks to detect decomposition products (e.g., thiophene oxidation) .
Advanced: How does the compound’s stereochemistry influence its interaction with biological targets?
Methodological Answer:
- Chiral Centers : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. For example, the (R)-configuration may exhibit higher affinity for serotonin receptors .
- Molecular Dynamics (MD) : Simulate binding poses to assess how stereochemistry alters hydrogen-bonding networks with targets like 5-HT1A .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
